반응 조건

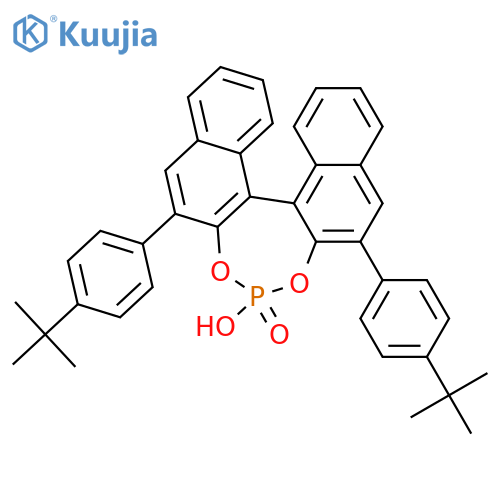

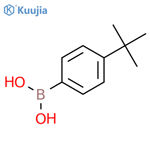

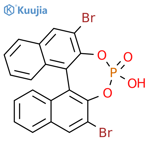

1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 28 h, rt

참조

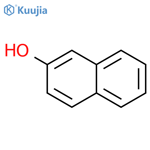

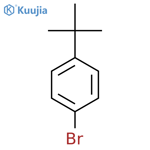

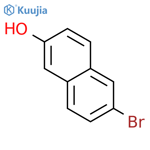

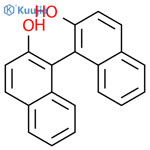

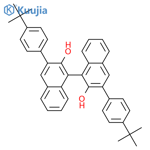

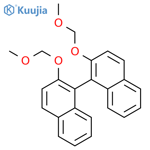

Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes

Narute, Sachin; et al ,

Journal of the American Chemical Society ,

2016 ,

138(50) ,

16553-16560